

Isopropyl 2-bromoisobutyrate CAS number and molecular weight

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Compound of Interest

Compound Name: *Isopropyl 2-bromo-2-methylpropanoate*

Cat. No.: *B1304831*

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An In-depth Technical Guide to Isopropyl 2-bromoisobutyrate: Properties, Applications, and Experimental Protocols

Introduction

Isopropyl 2-bromoisobutyrate is a crucial organobromine compound extensively utilized in polymer chemistry and organic synthesis. Its primary role is as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities. This technical guide provides a comprehensive overview of Isopropyl 2-bromoisobutyrate, including its chemical and physical properties, key applications in research and drug development, and detailed experimental protocols.

Chemical and Physical Properties

Isopropyl 2-bromoisobutyrate is a colorless to pale yellow liquid.^[1] Its key properties are summarized in the table below for easy reference.

Property	Value
CAS Number	51368-55-9 [1] [2] [3]
Molecular Weight	209.08 g/mol [1] [2] [3]
Molecular Formula	C ₇ H ₁₃ BrO ₂ [1] [2]
Density	1.24 g/cm ³ at 20°C [3] [4]
Boiling Point	170°C [3]
Flash Point	63°C (145.4°F) [3] [4]
Solubility	Insoluble in water, soluble in isopropyl alcohol [1]
Appearance	Clear, colorless to pale yellow liquid [1]
Purity (by GC)	Typically ≥ 98.0% [1]

Core Applications in Research and Development

The utility of Isopropyl 2-bromo isobutyrate stems from its function as a versatile initiator for polymerization. This has led to its application in several advanced materials and biomedical fields.

- Atom Transfer Radical Polymerization (ATRP): Isopropyl 2-bromo isobutyrate is a key initiator for ATRP, a controlled polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[\[2\]](#)[\[5\]](#) This control is crucial for creating advanced polymer architectures.
- Synthesis of Biocompatible Polymers: This compound is used to initiate the polymerization of monomers to create biocompatible polymers for drug delivery, tissue engineering, and other biomedical applications.[\[6\]](#)[\[7\]](#)
- Block Copolymer Formation: It is utilized in the synthesis of block copolymers, where different polymer blocks with distinct properties are linked together, creating materials with a wide range of features.[\[2\]](#)

- Surface Modification: Through controlled radical polymerization, Isopropyl 2-bromo isobutyrate can be used to modify the surfaces of materials, enhancing properties such as wettability, adhesion, and chemical reactivity.[2]
- Pharmaceutical and Agrochemical Synthesis: It serves as a valuable intermediate in the synthesis of various pharmaceuticals and as a precursor for pesticides and herbicides.[1] For instance, it is used in the synthesis of hypolipidemic agents like fibrates.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving Isopropyl 2-bromo isobutyrate, particularly in the context of Atom Transfer Radical Polymerization (ATRP).

Protocol 1: General Solution ATRP of an Acrylic Monomer (e.g., Methyl Methacrylate)

This protocol describes a typical solution ATRP procedure for synthesizing a well-defined homopolymer.

Materials:

- Methyl Methacrylate (MMA), inhibitor removed
- Isopropyl 2-bromo isobutyrate (initiator)
- Copper(I) bromide (CuBr) (catalyst)
- N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA) (ligand)
- Anisole (solvent)
- Argon gas
- Schlenk flask and standard laboratory glassware

Procedure:

- Catalyst and Ligand Preparation: In a dry Schlenk flask under an argon atmosphere, add CuBr (1 part) and the solvent (e.g., anisole). Stir the mixture. Add PMDETA (1 part) to the flask. The solution should turn green as the catalyst complex forms.
- Monomer and Initiator Preparation: In a separate flask, add the monomer (e.g., MMA, 100 parts) and the solvent. Deoxygenate the solution by bubbling with argon for at least 30 minutes.
- Initiation of Polymerization: Using a deoxygenated syringe, inject the desired amount of Isopropyl 2-bromo isobutyrate (1 part) into the monomer solution.
- Polymerization: Transfer the monomer/initiator solution to the catalyst-containing Schlenk flask. Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.
- Termination: After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent like tetrahydrofuran (THF).
- Purification: Purify the polymer by precipitating it in a non-solvent such as cold hexane or methanol. Filter and dry the polymer under a vacuum.
- Characterization: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (M_n , M_w) and polydispersity index (D).

Protocol 2: Surface-Initiated ATRP (SI-ATRP) for Polymer Brush Synthesis

This protocol outlines the "grafting from" approach to grow polymer brushes from a silicon wafer surface.

Stage 1: Substrate Preparation and Initiator Immobilization

- Substrate Cleaning: Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

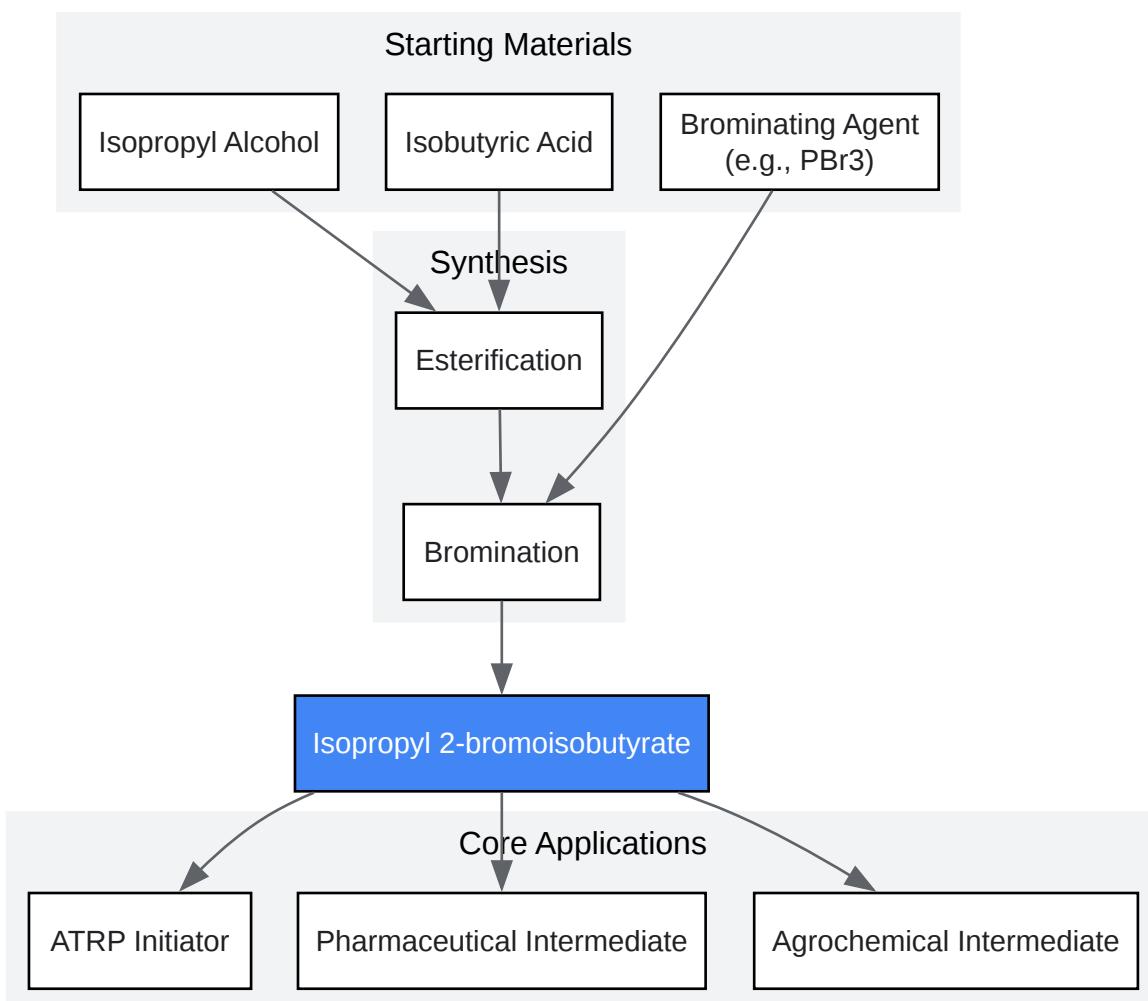
- Rinsing: Thoroughly rinse the wafers with deionized water and dry them under a stream of nitrogen.
- Initiator Immobilization: Place the cleaned, dry substrate in a sealed reaction vessel under an inert atmosphere (e.g., argon). Add a solution of Isopropyl 2-bromoisobutyrate and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane. Allow the reaction to proceed for several hours to attach the initiator to the surface hydroxyl groups.
- Washing: After the reaction, rinse the substrate sequentially with dichloromethane, ethanol, and deionized water to remove any unreacted reagents. Dry the initiator-functionalized substrate under a stream of nitrogen.

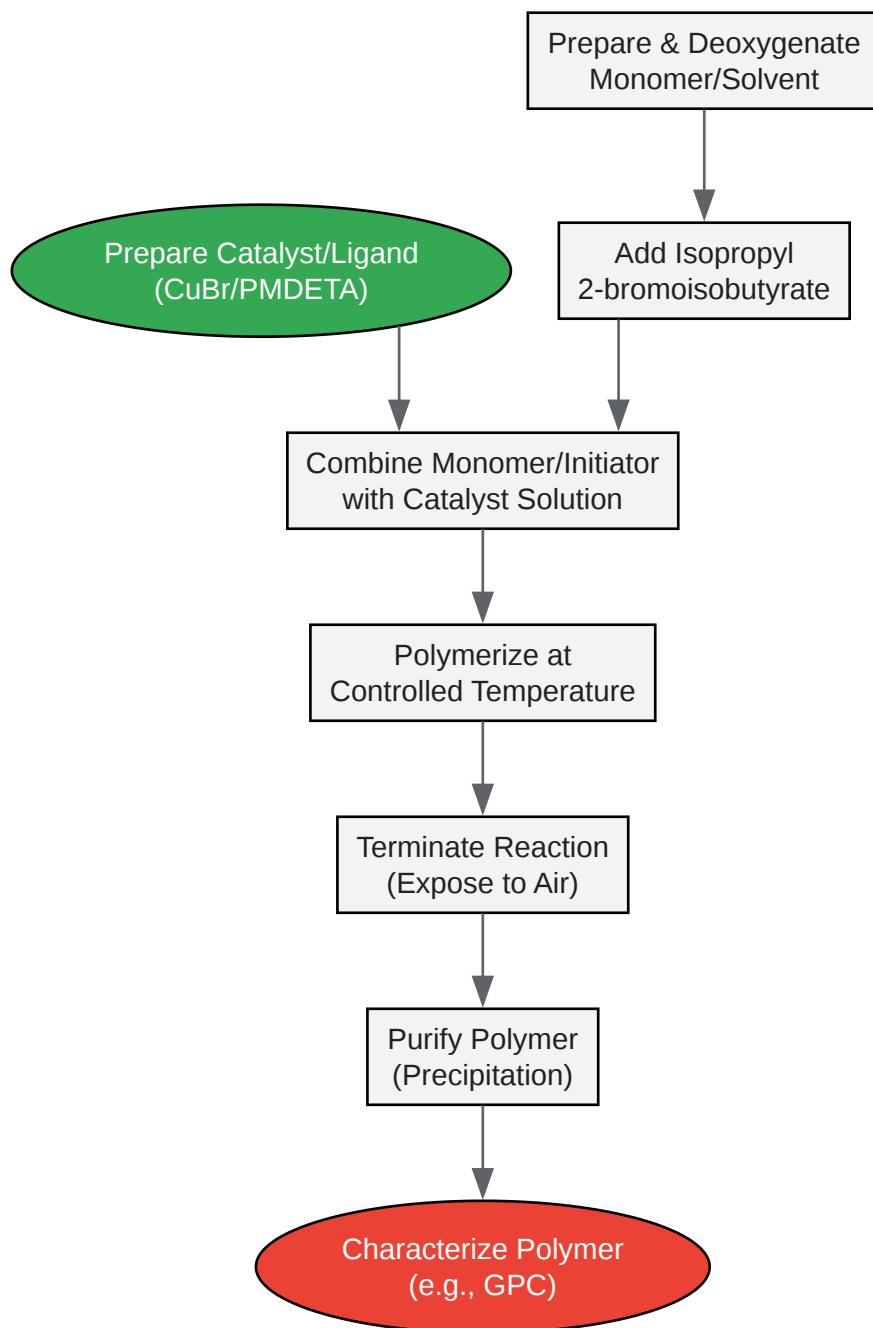
Stage 2: Surface-Initiated Polymerization

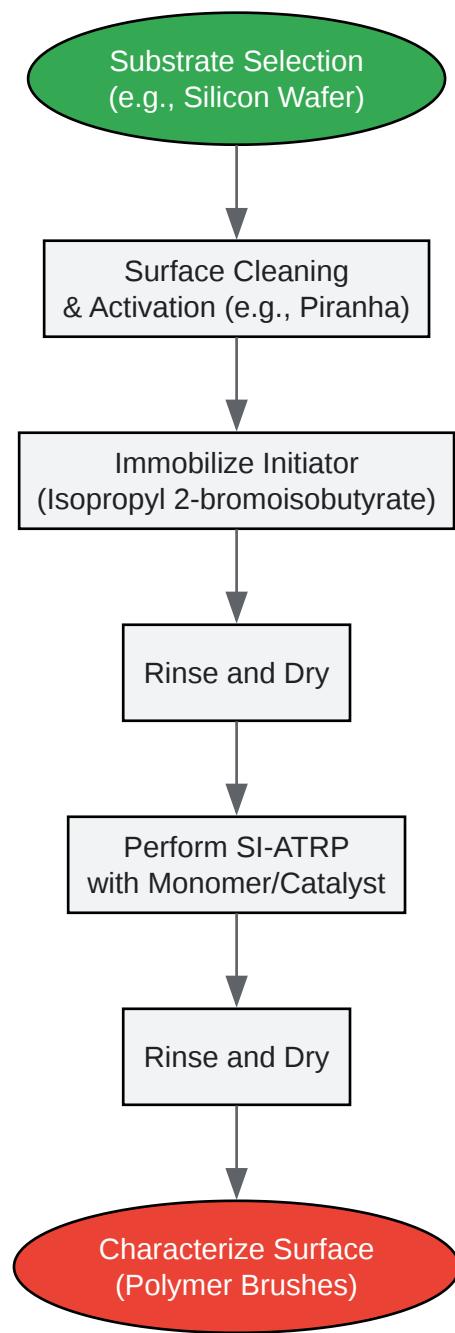
- Preparation of Polymerization Solution: In a Schlenk flask, prepare the catalyst/ligand/monomer solution as described in Protocol 1. Ensure the solution is thoroughly deoxygenated.
- Polymerization: Place the initiator-functionalized substrate into the reaction mixture under an inert atmosphere. Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
- Termination and Cleaning: Remove the substrate from the reaction solution. Rinse it thoroughly with the solvent and sonicate to remove any non-covalently bound polymer. Dry the polymer-grafted substrate.

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows involving Isopropyl 2-bromoisobutyrate.







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